molecular formula C15H15N3O3S B6142152 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-25-0

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B6142152
CAS RN: 307512-25-0
M. Wt: 317.4 g/mol
InChI Key: HICGSCACMHBXPZ-UHFFFAOYSA-N
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Description

“3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Antitumor Activity

Pyrido[2,3-d]pyrimidines have shown potential as anticancer agents. They have been studied for their ability to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also demonstrated antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have shown CNS depressive activity . This suggests that they could be used in the treatment of conditions related to the central nervous system.

Anticonvulsant Activity

These compounds have also been studied for their anticonvulsant activity . This could make them useful in the treatment of conditions such as epilepsy.

Antipyretic Activity

Pyrido[2,3-d]pyrimidines have demonstrated antipyretic (fever-reducing) activity . This suggests potential use in the treatment of fever and related conditions.

Inhibition of CDK4/6

CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6. These inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Pyrido[2,3-d]pyrimidines, such as Palbociclib, have been studied for their potential as CDK4/6 inhibitors .

Mechanism of Action

properties

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-17-14-13(15(19)18(8)16)10(7-22-14)9-4-5-11(20-2)12(6-9)21-3/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGSCACMHBXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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